![molecular formula C8H10O3S B14232748 2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine CAS No. 403700-06-1](/img/structure/B14232748.png)
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine is a heterocyclic compound that features a unique structure incorporating a thiophene ring fused with a trioxonine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with trioxane in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mecanismo De Acción
The mechanism by which 2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Another heterocyclic compound with a similar thiophene ring structure.
2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine: A compound with a benzene ring fused to a trioxonine ring, differing in the aromatic system.
Uniqueness
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine is unique due to its specific ring fusion pattern and the presence of both sulfur and oxygen heteroatoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Propiedades
Número CAS |
403700-06-1 |
|---|---|
Fórmula molecular |
C8H10O3S |
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
2,3,5,6-tetrahydrothieno[3,4-b][1,4,7]trioxonine |
InChI |
InChI=1S/C8H10O3S/c1-3-10-7-5-12-6-8(7)11-4-2-9-1/h5-6H,1-4H2 |
Clave InChI |
TVELHPABJYRNDL-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CSC=C2OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



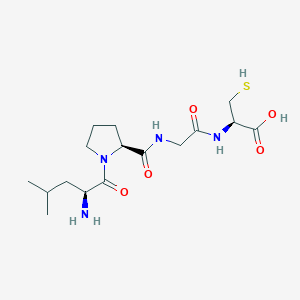
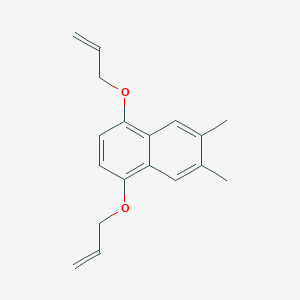
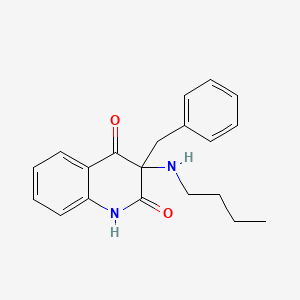
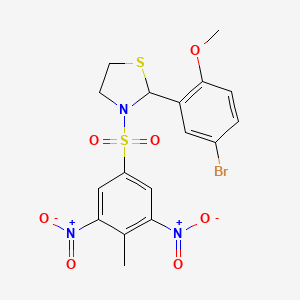
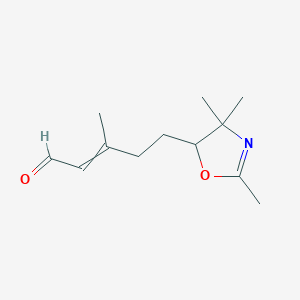

![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
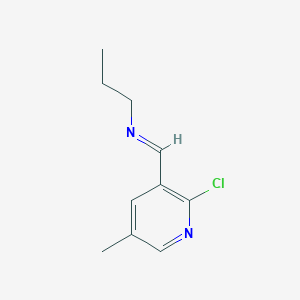

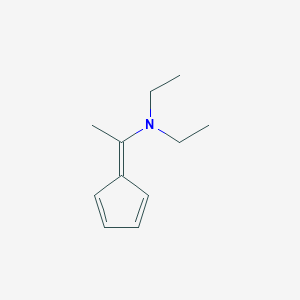

![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)

